

Application Notes and Protocols for In Vivo TCO-Based Pre-targeting

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Compound of Interest

Compound Name: TCO-PEG12-TFP ester

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These application notes provide a comprehensive overview of the in vivo applications of trans-cyclooctene (TCO)-based pre-targeting, a powerful strategy for enhancing the efficacy and safety of targeted therapies and diagnostic imaging. Detailed protocols for key experiments are provided to facilitate the implementation of this technology in a research and development setting.

Introduction to TCO-Based Pre-targeting

Pre-targeting strategies address a fundamental challenge in targeted therapy and imaging: the slow pharmacokinetics of targeting vectors like monoclonal antibodies (mAbs), which can lead to high background signals and off-target toxicity of conjugated payloads. TCO-based pre-targeting, which utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-modified targeting moiety and a tetrazine (Tz)-bearing payload, decouples the delivery of the targeting agent from the therapeutic or imaging agent.^{[1][2][3][4]}

The process involves two steps:

- Administration of a TCO-functionalized antibody or other targeting molecule, which is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation.^[5]
- Subsequent injection of a much smaller, rapidly clearing tetrazine-labeled payload (e.g., a radiopharmaceutical, chemotherapy drug, or imaging agent).

This "click" reaction in vivo leads to the selective accumulation of the payload at the target site, significantly improving the target-to-background ratio and reducing systemic exposure.

Key Applications

TCO-based pre-targeting has shown significant promise in several in vivo applications, most notably:

- **Pre-targeted Radioimmunotherapy (PRIT):** This is one of the most well-developed applications. By separating the antibody administration from the delivery of the radionuclide, PRIT can deliver a potent therapeutic radiation dose to the tumor while minimizing exposure to healthy tissues. Studies have demonstrated a dose-dependent therapeutic response in preclinical cancer models.
- **Positron Emission Tomography (PET) Imaging:** Pre-targeting allows for the use of short-lived radionuclides for imaging, even with long-circulating antibodies. This results in high-contrast images with a lower radiation burden for the patient.
- **Drug Delivery:** The CAPAC® (Click Activated Protodrugs Against Cancer) platform is an example of using this pre-targeting approach to deliver potent cytotoxic drugs preferentially to tumors, thereby improving the therapeutic index.

Experimental Data Summary

The following tables summarize quantitative data from key in vivo pre-targeting studies.

Table 1: Biodistribution of ^{177}Lu -DOTA-PEG₇-Tz in a Pancreatic Cancer Xenograft Model Pre-targeted with 5B1-TCO

Tissue	% Injected Dose per Gram (%ID/g) at 4h	% Injected Dose per Gram (%ID/g) at 120h
Tumor	4.6 ± 0.8	16.8 ± 3.9
Blood	1.5 ± 0.3	0.1 ± 0.0
Liver	1.2 ± 0.2	0.4 ± 0.1
Kidneys	1.8 ± 0.4	0.7 ± 0.2
Spleen	0.5 ± 0.1	0.2 ± 0.1
Lungs	1.0 ± 0.2	0.2 ± 0.0

Data represents mean ± standard deviation.

Table 2: Tumor-to-Tissue Ratios for ¹⁷⁷Lu-DOTA-PEG₇-Tz in a Pancreatic Cancer Xenograft Model

Tissue Ratio	4h	120h
Tumor-to-Blood	3.1	168.0
Tumor-to-Liver	3.8	42.0
Tumor-to-Kidneys	2.6	24.0

Table 3: Comparison of Pre-targeted vs. Directly Labeled Antibody for PET Imaging of Head-and-Neck Squamous Cell Carcinoma Xenografts

Parameter	Pre-targeted Approach ([⁸⁹ Zr]Zr-DFO-PEG ₅ -Tz)	Targeted Approach ([⁸⁹ Zr]Zr-DFO-U36)
Tumor Uptake (%ID/g at 72h)	1.5 ± 0.2	17.1 ± 3.0
Tumor-to-Muscle Ratio (24h post-Tz injection)	23.49 ± 6.22	25.67 ± 6.30

Data represents mean ± standard deviation.

Experimental Protocols

Protocol 1: Pre-targeted Radioimmunotherapy (PRIT) in a Murine Xenograft Model

This protocol is adapted from studies on pre-targeted radioimmunotherapy in pancreatic cancer models.

1. Materials:

- TCO-modified monoclonal antibody (e.g., 5B1-TCO targeting CA19.9).
- Radiolabeled tetrazine (e.g., ^{177}Lu -DOTA-PEG₇-Tz).
- Tumor-bearing mice (e.g., athymic nude mice with BxPC3 human pancreatic cancer xenografts).
- Sterile saline for injection.
- Instrumentation for animal handling and injection.
- Gamma counter for biodistribution studies.

2. Procedure:

- **Antibody Administration:** Intravenously inject the TCO-modified antibody (e.g., 200 µg of 5B1-TCO) into the tumor-bearing mice.
- **Accumulation and Clearance:** Allow the antibody to circulate and accumulate at the tumor site while clearing from non-target tissues. A typical interval is 72 hours.
- **Radiolabeled Tetrazine Administration:** After the clearance period, intravenously inject the radiolabeled tetrazine (e.g., 400-1200 µCi of ^{177}Lu -DOTA-PEG₇-Tz).
- **Therapeutic Monitoring:** Monitor tumor growth and animal well-being over time. Tumor volume can be measured with calipers.
- **Biodistribution Analysis (Optional):** At selected time points post-injection of the radiolabeled tetrazine (e.g., 4, 24, 72, 120 hours), euthanize a cohort of mice.
 - Collect tumors and major organs (blood, liver, kidneys, spleen, lungs, muscle).
 - Weigh the tissues and measure the radioactivity using a gamma counter.
 - Calculate the percent injected dose per gram (%ID/g) for each tissue.

Protocol 2: Pre-targeted PET Imaging in a Murine Xenograft Model

This protocol is based on pre-targeted imaging studies for various cancers.

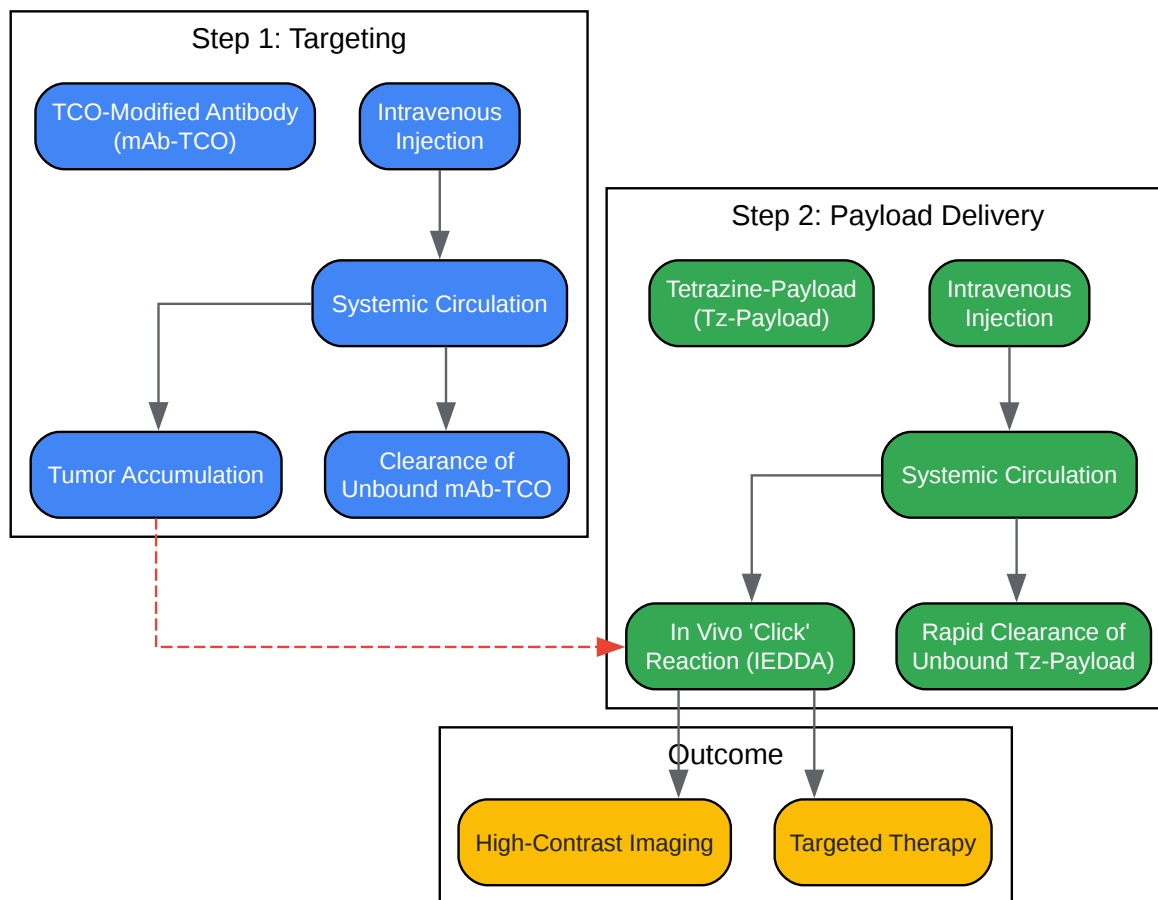
1. Materials:

- TCO-modified monoclonal antibody (e.g., U36-TCO targeting CD44v6).
- PET radionuclide-labeled tetrazine (e.g., [^{89}Zr]Zr-DFO-PEG₅-Tz).
- Tumor-bearing mice (e.g., nude mice with HNSCC xenografts).
- PET/CT scanner.
- Anesthesia for imaging.

2. Procedure:

- **Antibody Administration:** Intravenously inject the TCO-modified antibody into the tumor-bearing mice.
- **Accumulation and Clearance:** Allow for an appropriate interval for antibody localization and clearance (e.g., 24 to 48 hours).
- **Radiolabeled Tetrazine Administration:** Intravenously inject the PET-labeled tetrazine.
- **PET/CT Imaging:** At desired time points post-tetrazine injection (e.g., 24 and 48 hours), anesthetize the mice and perform whole-body PET/CT scans.
- **Image Analysis:** Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine radiotracer uptake, often expressed as a standardized uptake value (SUV).

Visualizations



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Caption: Workflow of TCO-based in vivo pre-targeting.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Note: The images in the second diagram are placeholders and would ideally be replaced with chemical structure diagrams for a publication.

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